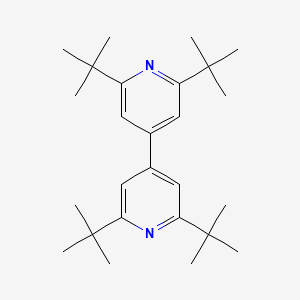
2,2',6,6'-Tetra-tert-butyl-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the hydrogen atoms at the 2, 2’, 6, and 6’ positions are replaced by tert-butyl groups. This substitution significantly alters the compound’s chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine typically involves the reaction of 4,4’-bipyridine with tert-butyl halides under specific conditions. One common method is the alkylation of 4,4’-bipyridine using tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: The compound is investigated for its potential as a biological probe due to its ability to bind to metal ions and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the complexes formed.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with fewer tert-butyl groups, leading to different reactivity and applications.
2,2’-Bipyridine: The parent compound without any tert-butyl groups, widely used in coordination chemistry.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A similar compound with methyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Uniqueness
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine is unique due to its high steric hindrance and stability, making it suitable for specific applications where other bipyridine derivatives may not be effective
Propiedades
Número CAS |
90542-53-3 |
|---|---|
Fórmula molecular |
C26H40N2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2,6-ditert-butylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C26H40N2/c1-23(2,3)19-13-17(14-20(27-19)24(4,5)6)18-15-21(25(7,8)9)28-22(16-18)26(10,11)12/h13-16H,1-12H3 |
Clave InChI |
QGSIVLOZHGRBPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


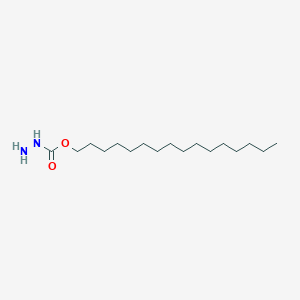
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
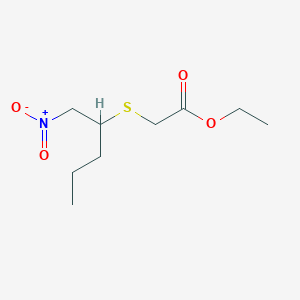

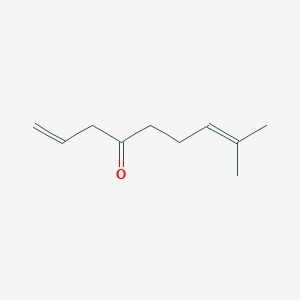
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
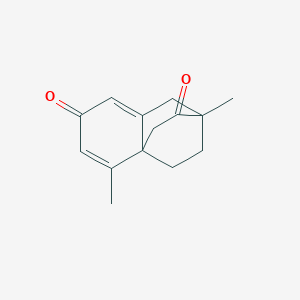
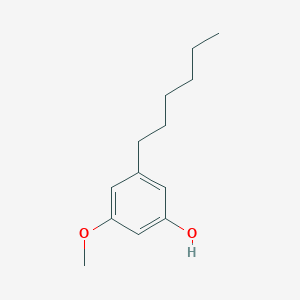
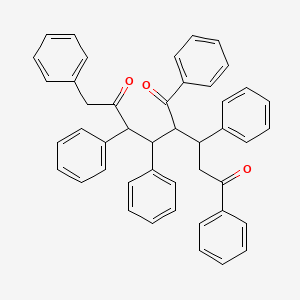

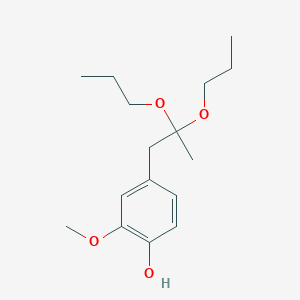
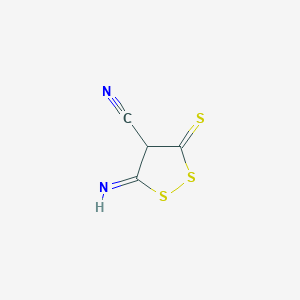
![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
